4-amino-6-phenyl-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carbonitrile
Overview
Description
4-amino-6-phenyl-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carbonitrile is a complex heterocyclic compound that features a thiophene ring, a trifluoromethyl group, and a diazatricyclo structure. Compounds containing thiophene rings are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often employs similar condensation reactions but on a larger scale. The choice of method depends on the desired yield, purity, and specific application of the compound .
Chemical Reactions Analysis
Types of Reactions
Thiophene derivatives, including 4-amino-6-phenyl-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carbonitrile, can undergo various chemical reactions such as oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often employs halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .
Scientific Research Applications
Chemistry
In chemistry, thiophene derivatives are used as building blocks for the synthesis of more complex molecules. They are also employed in the development of organic semiconductors and light-emitting diodes .
Biology and Medicine
Thiophene derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. They are used in the development of drugs for various medical conditions .
Industry
In industry, thiophene derivatives are utilized as corrosion inhibitors and in the fabrication of organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of thiophene derivatives involves interaction with specific molecular targets and pathways. For instance, some thiophene-based drugs act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
What sets 4-amino-6-phenyl-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carbonitrile apart is its unique diazatricyclo structure combined with a trifluoromethyl group, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
4-amino-6-phenyl-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11F3N4S2/c23-22(24,25)15-9-12(14-7-4-8-30-14)17-18-19(31-21(17)28-15)16(11-5-2-1-3-6-11)13(10-26)20(27)29-18/h1-9H,(H2,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSSTZBOLYTTEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=C2SC4=C3C(=CC(=N4)C(F)(F)F)C5=CC=CS5)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11F3N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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